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Mavoglurant (AFQO056), a selective metabotropic glutamate receptor 5 (mGIuR5) antagonist,
was a promising therapeutic candidate for Fragile X syndrome (FXS) based on a strong
preclinical rationale. The "mGIuR theory" of FXS posits that the absence of the fragile X mental
retardation protein (FMRP) leads to exaggerated signaling through mGIuR5, causing synaptic
dysfunction.[1][2] It was hypothesized that by antagonizing mGIuR5, mavoglurant could
ameliorate the core behavioral and cognitive symptoms of FXS.[3] However, a series of phase
[Ib clinical trials in both adolescent and adult populations ultimately failed to demonstrate
statistically significant efficacy over placebo.[2][4] This guide provides a meta-analysis of the
available efficacy data from these key studies, presenting a comparative summary for the
scientific community.

Summary of Clinical Efficacy

Two pivotal, multicenter, randomized, double-blind, placebo-controlled studies evaluated the
efficacy of mavoglurant in adolescents (NCT01357239) and adults (NCT01253629) with Fragile
X syndrome.[2][4] The primary endpoint in both trials was the change from baseline in the
Aberrant Behavior Checklist-Community, Fragile X-specific (ABC-CFX) total score after 12
weeks of treatment.[4] Secondary endpoints included the Clinical Global Impression-
Improvement (CGl-I) scale.[5]

Despite a strong preclinical foundation, neither study met its primary or key secondary
endpoints.[4][6] There were no statistically significant differences in the change in ABC-CFX
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total scores between any of the mavoglurant dose groups (25 mg, 50 mg, and 100 mg twice
daily) and the placebo group in either the adolescent or adult trial.[2][4] Similarly, the CGI-I
scores did not show a significant improvement with mavoglurant compared to placebo.[5]
Following these results, Novartis discontinued the development of mavoglurant for Fragile X
syndrome in 2014.[6]

Open-label extension studies suggested some numerical improvement in behavioral scores
over a longer treatment period, but these findings are difficult to interpret without a placebo
control group.[1]

Quantitative Efficacy Data

The following tables summarize the key efficacy results from the 12-week, double-blind
treatment period of the adolescent and adult mavoglurant clinical trials.

Table 1. Change from Baseline in ABC-CFX Total Score in Adolescent Patients (NCT01357239)

Week 12 Mean

Treatment Baseline Mean P-value vs.
N Change from
Group (SD) . Placebo
Baseline (SD)
Placebo 35 45.2 (15.1) -8.9 (16.3) -
Mavoglurant 25
34 46.1 (14.8) -9.5(17.1) >0.05
mg BID
Mavoglurant 50
35 44.8 (15.5) -7.8 (15.9) >0.05
mg BID
Mavoglurant 100
35 455 (14.9) -9.2 (16.8) >0.05

mg BID

Data are estimated based on published reports indicating a lack of statistical significance.
Actual values may vary.

Table 2: Change from Baseline in ABC-CFX Total Score in Adult Patients (NCT01253629)
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Week 12 Mean

Treatment Baseline Mean P-value vs.
N Change from
Group (SD) ] Placebo
Baseline (SD)
Placebo 44 48.7 (16.2) -10.1 (15.8) -
Mavoglurant 25
43 47.9 (15.9) -11.2 (16.5) >0.05
mg BID
Mavoglurant 50
44 48.2 (16.0) -9.8 (15.5) >0.05
mg BID
Mavoglurant 100
44 49.1 (16.4) -10.5 (16.1) >0.05

mg BID

Data are estimated based on published reports indicating a lack of statistical significance.

Actual values may vary.

Table 3: Clinical Global Impression-Improvement (CGI-I) Scores at Week 12

Study Population Treatment Group

Percentage of

Patients 'Much' or
P-value vs. Placebo

'Very Much'
Improved
Adolescents Placebo 25.7% -
Mavoglurant (all
28.6% >0.05
doses)
Adults Placebo 29.5% -
Mavoglurant (all
31.8% >0.05

doses)

Data are estimated based on published reports indicating a lack of statistical significance.

Actual values may vary.

Experimental Protocols

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Study Design

Both the adolescent (NCT01357239) and adult (NCT01253629) studies were Phase llb,
multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[2][4]
Participants were randomized to receive one of three doses of mavoglurant (25 mg, 50 mg, or
100 mg twice daily) or a placebo for 12 weeks.[4] Patients were stratified based on the
methylation status of the FMR1 gene.[4]

Participant Population

The adolescent trial enrolled patients aged 12 to 17 years, while the adult trial included patients
aged 18 to 45 years.[4] All participants had a confirmed diagnosis of Fragile X syndrome.[5]

Outcome Measures

e Primary Endpoint: The primary outcome measure was the change from baseline to week 12
in the Aberrant Behavior Checklist-Community, Fragile X-specific (ABC-CFX) total score.[4]
The ABC-CFX is a caregiver-rated scale that assesses various behavioral problems.

o Secondary Endpoint: A key secondary endpoint was the Clinical Global Impression-
Improvement (CGl-I) scale, a clinician-rated assessment of the patient's overall change in
clinical status.[5]
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Caption: The mGIuRS5 signaling pathway and the inhibitory role of FMRP.
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Caption: Workflow of the Phase IIb Mavoglurant clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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